molecular formula C18H14N2O4S2 B2627153 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034400-27-4

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2627153
CAS No.: 2034400-27-4
M. Wt: 386.44
InChI Key: UKXCNBKYIAWRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide features a central isoxazole ring substituted at position 3 with a carboxamide group and at position 5 with a furan-2-yl moiety. The carboxamide nitrogen is further linked to a hydroxyethyl group bearing two distinct thiophene substituents (2- and 3-thienyl).

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c21-17(13-9-15(24-20-13)14-3-1-6-23-14)19-11-18(22,12-5-8-25-10-12)16-4-2-7-26-16/h1-10,22H,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCNBKYIAWRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole intermediate.

    Incorporation of the Thiophene Rings: The thiophene rings can be added through a series of cross-coupling reactions, such as Stille or Heck reactions, involving thiophene derivatives and appropriate isoxazole intermediates.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions, using reagents like m-CPBA (meta-chloroperoxybenzoic acid).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-CPBA.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki, Stille, and Heck reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the isoxazole ring could produce isoxazoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . Isoxazole compounds have been evaluated for their ability to inhibit various cancer cell lines, showing promising results in selective cytotoxicity:

  • In Vitro Studies : The compound has demonstrated significant antiproliferative activity against several cancer cell lines, including human breast carcinoma (MCF-7) and colon cancer cells. The mechanism involves the inhibition of specific protein targets crucial for cancer cell survival and proliferation .

Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes:

  • Analgesic Studies : Compounds similar to this one have shown effectiveness in reducing inflammation in animal models through COX inhibition, suggesting that this compound may also possess similar analgesic properties .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives are well-documented. The compound has been evaluated against various bacterial strains:

  • Bacterial Inhibition : Research indicates that isoxazoles can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions that include:

  • Formation of the isoxazole ring.
  • Introduction of the furan and thiophene substituents.
  • Functionalization at the carboxamide position.

Understanding the structure–activity relationship (SAR) is crucial for optimizing the therapeutic efficacy of this compound. Variations in substituents can significantly influence biological activity, potency, and selectivity towards specific targets .

Isoxazole Derivatives in Cancer Therapy

A study by Im et al. (2015) synthesized a series of isoxazoles and evaluated their antiproliferative activities against melanoma and hematopoietic cell lines, demonstrating that modifications to the isoxazole structure can enhance potency against specific cancer types .

Anti-inflammatory Effects

Rajanarendar et al. (2015) explored the anti-inflammatory effects of various isoxazole derivatives, noting that compounds with specific substitutions exhibited significant COX inhibitory activity, which could translate to therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide likely involves its interaction with various molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. The hydroxyl group and the heterocyclic rings can form hydrogen bonds and π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Carboxamide Derivatives

a) N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
  • Structural Features : Shares a thiophene-substituted isoxazole core but lacks the hydroxyethyl-thiophene and furan substituents.
  • Synthesis : Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with KCl/Oxone® and subsequent ester hydrolysis. The target compound likely requires similar cyclization steps but with additional coupling for the hydroxyethyl-thiophene group .
  • Characterization : NMR (¹H and ¹³C) confirmed regioselectivity; the target compound would require similar analysis for thiophene and furan protons .
b) Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate ()
  • Key Difference : Contains an ester group instead of a carboxamide.
  • Relevance : Highlights the versatility of isoxazole-4-carboxylates as intermediates for carboxamide derivatives via hydrolysis and amidation .

Thiophene-Containing Carboxamides

a) N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Carboxamides ()
  • Structural Features : Incorporates thiophene analogs (1,3,4-thiadiazole) and trichloroethyl groups.
  • Activity : Demonstrates antimicrobial and antitumor properties, suggesting that the thiophene and carboxamide motifs in the target compound may confer similar bioactivity .
b) Thiophene Fentanyl Hydrochloride ()
  • Key Difference : Opioid analog with a thiophene moiety but unrelated scaffold.
  • Toxicity : Underscores the need for rigorous toxicological profiling of thiophene-containing compounds, as the target compound’s safety remains unstudied .

Furan-Substituted Carboxamides

a) 2-Chloro-N-[(2R)-1-(4-Cyanophenyl)-3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Propan-2-yl]-4-Methoxy-5-[5-({[(1R)-1-(4-Methylphenyl)Ethyl]Amino}Methyl)-2-Furyl]Benzamide ()
  • Structural Features : Contains a furan-2-yl group linked to a benzamide core.
  • Synthesis : Uses TBTU and triethylamine for amide bond formation, a method applicable to the target compound’s carboxamide synthesis .
b) N-[2-(Ethylamino)-1-Methyl-2-Oxoethyl]-4-Methyl-2-(3-Thienyl)-5-Thiazolecarboxamide ()
  • Key Feature : Combines thiophene and thiazole rings with a carboxamide group.
  • Relevance : Demonstrates the compatibility of thiophene and carboxamide moieties in drug-like molecules .

Comparative Data Table

Compound Name Structural Features Synthesis Method Key Spectral Data (¹H NMR) Bioactivity
Target Compound Isoxazole, furan, thiophene, hydroxyethyl Likely Oxone®-mediated cyclization + amide Not reported; expected δ 6.5–7.5 (furan/thiophene) Not studied
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole, thiophene, diethylaminophenyl Oxime cyclization + hydrolysis δ 2.3 (CH₃), 6.8–7.1 (thiophene) Not reported
2-Chloro-N-[(2R)-...]benzamide Benzamide, furan, isoindole TBTU-mediated coupling δ 7.2–7.8 (aromatic), 4.3 (CH₂NH) ATAD2 inhibitor
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Thiadiazole, trichloroethyl Cyclization with iodine/TEA δ 8.1 (NH), 3.9 (CH₂) Antimicrobial, antitumor

Key Research Findings and Challenges

  • Synthesis Complexity : The target compound’s multiple thiophene and hydroxyethyl groups necessitate sequential coupling steps, contrasting with simpler isoxazole derivatives .
  • Spectroscopic Challenges : Overlapping signals from thiophene and furan protons (δ 6.5–7.5) may complicate NMR interpretation, as seen in ’s thiophene carboxamides .

Biological Activity

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

The compound's molecular formula is C14H12N2O4SC_{14}H_{12}N_{2}O_{4}S with a molecular weight of approximately 304.32 g/mol. It features a unique structure that includes furan and thiophene moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H12N2O4S
Molecular Weight304.32 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of thiophene and furan derivatives. Techniques such as condensation reactions and the Gewald reaction are commonly employed to achieve the desired product.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, a related series of isoxazole-carboxamide derivatives showed significant activity against liver (Hep3B), breast (MCF-7), and cervical (HeLa) cancer cells. The compound 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide was found to exhibit promising anticancer properties, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μg/ml)Notes
5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamideHep3BTBDPotential anticancer agent
2dHeLa15.48High activity
2eHep3B23.00Reduces alpha-fetoprotein levels

Antioxidant Activity

In addition to its anticancer effects, studies have indicated that this compound may also possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

The mechanism by which 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the thiophene-furan moiety enhances binding affinity and specificity, potentially modulating pathways involved in cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies : A study demonstrated that isoxazole derivatives could induce apoptosis in cancer cells while reducing necrosis rates significantly. This shift towards programmed cell death highlights their potential as therapeutic agents.
    "Isoxazole derivatives induced a delay in the G2/M phase similar to doxorubicin, indicating their role in cell cycle modulation" .
  • Antioxidant Assays : The antioxidant activity was assessed using the DPPH assay, where certain derivatives exhibited lower IC50 values compared to standard antioxidants like Trolox, indicating their potential utility in oxidative stress-related conditions .

Q & A

Q. What are the key synthetic challenges for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three critical steps: (1) isoxazole ring formation via cyclization of precursors (e.g., β-keto esters or nitrile oxides under acidic/basic conditions), (2) thiophene functionalization using Friedel-Crafts acylation to introduce thiophene substituents, and (3) amide coupling to link the isoxazole and hydroxyethyl-thiophene moieties . Challenges include low yields due to steric hindrance from the dual thiophene substitution and competing side reactions during cyclization. Optimization Strategies:

  • Use Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity in Friedel-Crafts steps .
  • Employ microwave-assisted synthesis to reduce reaction times and improve cyclization efficiency .
  • Monitor intermediates via HPLC to identify side products and adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl groups (C=O stretch ~1650–1750 cm⁻¹) and hydroxyl groups (O-H stretch ~3200–3600 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves thiophene protons (δ 6.5–7.5 ppm) and furan/isoxazole ring protons (δ 7.0–8.5 ppm). The hydroxyethyl group’s chiral center may split signals into doublets of doublets .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ ≈ 429.04 g/mol) and fragmentation patterns .

Q. Table 1: Representative Characterization Data

PropertyObserved ValueReference Technique
Melting Point210–212°C (dec.)Differential Scanning Calorimetry
λmax (UV-Vis)275 nm (π→π* transition)UV-Vis Spectroscopy
Key IR Bands1680 cm⁻¹ (C=O), 3350 cm⁻¹ (O-H)FT-IR

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological activity (e.g., anticancer or antimicrobial)?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
    • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
  • Mechanistic Studies :
    • Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) .
    • Use molecular docking to predict binding affinity for targets like EGFR or DNA topoisomerase II .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Purity : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
  • Comparative Studies : Test the compound alongside structurally similar analogs (e.g., replacing thiophene with furan) to isolate substituent effects .

Q. What computational approaches elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
  • Molecular Dynamics (MD) : Simulate binding stability in protein targets (e.g., ≥50 ns simulations for EGFR) .

Q. Table 2: Computational Predictions for Target Binding

TargetPredicted ΔG (kcal/mol)Key Interactions
EGFR Kinase-9.8Hydrogen bonding (isoxazole C=O), π-π stacking (thiophene)
Topoisomerase II-8.3Hydrophobic contacts (furan), electrostatic (hydroxyethyl)

Methodological Considerations for Data Reproducibility

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity .
  • Data Documentation : Report detailed reaction conditions (solvent, temperature, catalyst) and spectral raw data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.